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Compound of Interest
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Cat. No.: B1346554

Topic: Application of Perfluorododecyl lodide in Resistless EUV Photolithography for Area-
Selective Deposition

Introduction

Extreme Ultraviolet (EUV) lithography is a cornerstone of next-generation semiconductor
manufacturing, enabling the fabrication of features at ever-smaller nodes.[1][2] A significant
area of research is the development of "resistless"” patterning techniques, which aim to simplify
the complex multi-step process of traditional photolithography by eliminating the need for a
photoresist layer.[1][2][3][4] This approach can potentially mitigate issues such as pattern
collapse and line-edge roughness associated with conventional resists.

Perfluorododecyl iodide (I-PFC12) has emerged as a promising candidate for resistless EUV
lithography.[1][2][3][4] This molecule can form a self-assembled monolayer (SAM) on various
substrates, acting as a passivation layer. The key to its application in EUV lithography lies in
the iodine atom, which has a high absorption cross-section for EUV photons.[1][4] Upon
exposure to EUV radiation, the I-PFC12 SAM is expected to degrade, creating a chemical
contrast between the exposed and unexposed areas. This patterned chemical functionality can
then be used to direct the area-selective deposition (ASD) of a secondary material, such as a
hard mask, in a bottom-up fabrication approach.[1][2][4]
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This document provides detailed application notes and protocols for the use of I-PFC12 in
resistless EUV photolithography, targeting researchers, scientists, and professionals in drug
development who may utilize advanced patterning techniques for applications such as
biosensors and microfluidics. The protocols are based on published studies of I-PFC12 SAM
formation and degradation, as well as established principles of EUV lithography and area-
selective deposition.

Principle of Operation

The use of I-PFC12 in resistless EUV lithography is based on a multi-step process that
leverages the molecule's unique properties. The process begins with the formation of a uniform
I-PFC12 SAM on a suitable substrate, such as silicon dioxide (SiOz) or titanium dioxide (TiO2).
This SAM acts as an inhibitor for subsequent material deposition.

The substrate is then exposed to EUV light through a patterned mask. In the exposed regions,
the high-energy EUV photons are absorbed by the iodine atoms in the I-PFC12 molecules,
initiating a cascade of chemical reactions that lead to the degradation of the SAM. This
degradation is believed to occur primarily through defluorination.[1][4] On a photocatalytic
substrate like TiOz2, this degradation process is enhanced.[1][2][3][4]

The result of this patterned exposure is a substrate with a chemically distinct surface: the
unexposed areas remain covered with the intact, hydrophobic I-PFC12 SAM, while the
exposed areas are free of the SAM or have a significantly altered surface chemistry. This
patterned surface can then be used as a template for area-selective deposition, where a
material is grown or deposited only on the EUV-exposed regions.

Experimental Protocols
Protocol 1: Substrate Preparation

This protocol details the preparation of silicon dioxide (SiO2z) and titanium dioxide (TiOz2)
substrates for the deposition of I-PFC12 SAMs.

Materials:
e 300 mm silicon wafers with a native oxide layer (~1.5 nm)

e For TiO2 substrates: Titanium isopropoxide (Ti(iOPr)s) and deionized water
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e UV ozone cleaner

e Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H202) - EXTREME CAUTION
IS ADVISED

e Deionized water

e Nitrogen gas

Procedure:

e For TiO2 Substrate Preparation:

o Acrystalline TiOz layer (e.g., 7.5 nm) is deposited on a silicon wafer via Atomic Layer
Deposition (ALD).

o Use Titanium isopropoxide as the precursor and water as the co-reactant.
o The deposition is conducted at a temperature of 300 °C.
e Substrate Cleaning (for both SiO2 and TiOz2):

o Clean the substrates using a UV ozone cleaner for 15 minutes to remove organic
contaminants.

o For a more rigorous clean, immerse the substrates in a piranha solution for 15 minutes.
(Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with
extreme care in a fume hood with appropriate personal protective equipment.)

o Rinse the substrates thoroughly with deionized water.

o Dry the substrates under a stream of nitrogen gas.

Protocol 2: Perfluorododecyl lodide (I-PFC12) SAM
Formation

This protocol describes the vapor deposition of I-PFC12 to form a self-assembled monolayer.
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Materials:

Prepared SiO2 or TiO2 substrates

Perfluorododecyl iodide (I-PFC12)

Vacuum deposition chamber or a sealed vessel for vapor-phase deposition

Heating system with temperature control
Procedure:

o Place the cleaned substrates and a container with a small amount of I-PFC12 inside the
deposition chamber.

o Evacuate the chamber to a base pressure of approximately 9-13 mbar.

o Heat the chamber to the desired deposition temperature. The optimal temperature depends
on the substrate:

o For SiO2 substrates: 120 °C[4]
o For TiOz2 substrates: 100 °C[4]
¢ Maintain the deposition conditions for a duration of 2 hours.[4]

 After the deposition, allow the chamber to cool down to room temperature before venting and
removing the samples.

Protocol 3: Characterization of I-PFC12 SAM

This protocol outlines the methods to verify the quality and properties of the deposited SAM.
1. Water Contact Angle (WCA) Measurement:
o Use a static water contact angle system.

» Dispense a 2 pL drop of deionized water onto the SAM-coated surface.
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e Measure the contact angle to assess the hydrophobicity of the layer. A higher contact angle
indicates a well-formed, dense SAM.

2. Spectroscopic Ellipsometry (SE):
o Use a spectroscopic ellipsometer to measure the thickness of the I-PFC12 SAM.
3. X-ray Photoelectron Spectroscopy (XPS):

e Use an XPS system with a monochromatic Al Ka X-ray source to analyze the elemental
composition and chemical states of the SAM.

e Acquire survey scans to identify the elements present on the surface (C, F, O, Si, or Ti).

e Acquire high-resolution scans of the C 1s and F 1s regions to analyze the chemical bonding
within the fluorocarbon chain.

Protocol 4: Proposed EUV Patterning of I-PFC12 SAM

This section provides a proposed protocol for patterning the I-PFC12 SAM using an EUV light
source. Note: Detailed experimental data for this specific process is not yet widely available in
the literature; therefore, this protocol is a guideline for initial experiments.

Equipment:

o EUV exposure tool (e.g., synchrotron beamline with EUV capabilities or a lab-scale EUV
source)

o EUV mask with the desired pattern

e High-vacuum chamber compatible with EUV exposure

Procedure:

e Mount the I-PFC12 SAM-coated substrate in the EUV exposure chamber.
o Align the EUV mask over the substrate.

o Evacuate the chamber to a high vacuum to prevent EUV absorption by air.
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o Expose the substrate to EUV radiation (13.5 nm wavelength) through the mask.

o Dose Screening: It is recommended to perform a dose screening experiment to determine
the optimal EUV dose required for complete SAM degradation. A suggested starting range
is from 10 to 200 mJ/cm?.

o The required dose may be lower for TiO2 substrates due to their photocatalytic activity.

o After exposure, bring the chamber back to atmospheric pressure and remove the patterned
substrate.

Protocol 5: Post-Patterning Characterization and Area-
Selective Deposition

This protocol describes the steps to analyze the patterned SAM and subsequently use it as a
template for ASD.

1. Pattern Characterization:

o XPS: Perform XPS analysis on both the exposed and unexposed regions to confirm the
removal or chemical modification of the SAM in the exposed areas. A significant decrease in
the fluorine signal in the exposed regions is expected.

o Atomic Force Microscopy (AFM): Use AFM to visualize the patterned surface. While the
height difference may be minimal, changes in surface properties might be detectable.

2. Area-Selective Deposition (ASD):

e The patterned substrate can be used for the selective deposition of a variety of materials
using techniques like Atomic Layer Deposition (ALD).

o Example: ALD of a Metal Oxide (e.g., Al203 or HfO2):
o Place the EUV-patterned substrate into an ALD chamber.

o Perform the ALD process using the appropriate precursors (e.g., trimethylaluminum and
water for Al203).
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o The intact I-PFC12 SAM in the unexposed regions will inhibit the nucleation and growth of
the ALD film, while the film will selectively grow on the EUV-exposed areas where the
SAM has been degraded.

e Post-Deposition Analysis:

o Use Scanning Electron Microscopy (SEM) or AFM to visualize the selectively deposited

patterns.

o Use Energy-Dispersive X-ray Spectroscopy (EDX) to confirm the elemental composition of

the deposited material.

Data Presentation

The following tables summarize the quantitative data available from the characterization and
degradation studies of I-PFC12 SAMs.

Table 1: Optimized Deposition Parameters and Properties of I-PFC12 SAMs

Deposition . SAM
Deposition . Water Contact
Substrate Temperature ) Thickness
. Time (hours) Angle (°)
(°C) (nm)
SiO2 120 2 0.65 64.9+0.3
TiO2 100 2 0.69 93.9+20

(Data sourced
from[4])

Table 2: Degradation of I-PFC12 SAMs After One Month of Exposure to Ambient Light
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Initial Fluorine

Fluorine Atomic

Substrate . Conc. After 1 Fluorine Loss (%)
Atomic Conc. (%)
Month (%)
SiO2 19.1 12.9 6.2
TiO2 21.3 111 10.2

(Data sourced from[1]

[41)

Visualizations

Logical and Experimental Workflows
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Caption: Experimental workflow for resistless EUV patterning using I-PFC12 SAMs.
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Caption: Proposed photocatalytic degradation pathway of I-PFC12 on a TiO2 substrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Degradation of Perfluorododecyl-lodide Self-Assembled Monolayers upon Exposure to
Ambient Light - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Application Notes and Protocols for Perfluorododecyl
lodide in EUV Photolithography]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346554#application-of-perfluorododecyl-iodide-in-
euv-photolithography]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1346554?utm_src=pdf-body-img
https://www.benchchem.com/product/b1346554?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11173715/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11173715/
https://www.researchgate.net/publication/363039041_Self-Assembled_Monolayers_as_Inhibitors_for_Area-Selective_Deposition_A_Novel_Approach_towards_Resist-less_EUV_Lithography
https://www.researchgate.net/publication/381205115_Degradation_of_Perfluorododecyl-Iodide_Self-Assembled_Monolayers_upon_Exposure_to_Ambient_Light
https://www.mdpi.com/2079-4991/14/11/982
https://www.benchchem.com/product/b1346554#application-of-perfluorododecyl-iodide-in-euv-photolithography
https://www.benchchem.com/product/b1346554#application-of-perfluorododecyl-iodide-in-euv-photolithography
https://www.benchchem.com/product/b1346554#application-of-perfluorododecyl-iodide-in-euv-photolithography
https://www.benchchem.com/product/b1346554#application-of-perfluorododecyl-iodide-in-euv-photolithography
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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